molecular formula C11H15N5 B5177901 N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine

Cat. No.: B5177901
M. Wt: 217.27 g/mol
InChI Key: ZVAQIYICCWTUFZ-UHFFFAOYSA-N
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Description

N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is an organic compound belonging to the class of phenyl-1,2,4-triazoles. These compounds are characterized by a 1,2,4-triazole ring substituted by a phenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with a suitable triazole precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-one, while reduction may produce this compound derivatives .

Scientific Research Applications

N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[4,3-b]pyridazin-6-amine
  • 6-chloro-N-(6-(2-chlorophenyl)-triazolo[1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine

Uniqueness

N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine is unique due to its specific structural features and the presence of a cyclohexyl group, which imparts distinct physicochemical properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Properties

IUPAC Name

N-cyclohexyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5/c1-2-4-9(5-3-1)13-10-6-7-11-14-12-8-16(11)15-10/h6-9H,1-5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAQIYICCWTUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=NN3C=NN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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